9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide

Crystal engineering Host-guest chemistry Conformational analysis

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide (CAS 5721-34-6) is the unsubstituted parent dicarboximide of the pentacyclic ethanoanthracenedicarboximide compound class, with molecular formula C₁₈H₁₃NO₂ and molecular weight 275.31 g/mol. It is formed via Diels-Alder cycloaddition of anthracene with maleimide, yielding a rigid roof-shaped scaffold in which the ethano bridge constrains the two terminal phenyl rings into a characteristic V-shaped geometry.

Molecular Formula C18H13NO2
Molecular Weight 275.307
CAS No. 5721-34-6
Cat. No. B2478472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide
CAS5721-34-6
Molecular FormulaC18H13NO2
Molecular Weight275.307
Structural Identifiers
SMILESC1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)NC4=O
InChIInChI=1S/C18H13NO2/c20-17-15-13-9-5-1-2-6-10(9)14(16(15)18(21)19-17)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20,21)
InChIKeyIWCDJJOTDGAXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide (CAS 5721-34-6): Core Scaffold Identity and Procurement-Relevant Characteristics


9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide (CAS 5721-34-6) is the unsubstituted parent dicarboximide of the pentacyclic ethanoanthracenedicarboximide compound class, with molecular formula C₁₈H₁₃NO₂ and molecular weight 275.31 g/mol . It is formed via Diels-Alder cycloaddition of anthracene with maleimide, yielding a rigid roof-shaped scaffold in which the ethano bridge constrains the two terminal phenyl rings into a characteristic V-shaped geometry [1]. The compound bears a free imide NH group at position 11,12, distinguishing it from N-substituted derivatives that dominate the pharmacological literature [2]. It is cataloged as a specialty research chemical under Sigma-Aldrich product number S852228 (AldrichCPR) and is primarily supplied as a synthetic building block for further derivatization . Spectroscopic characterization data including FTIR and GC-MS spectra are available through the SpectraBase spectral database [3].

Why 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide Cannot Be Replaced by In-Class Analogs: Structural and Functional Differentiation


Substituting 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide (CAS 5721-34-6) with a closely related analog such as the unsaturated bridge variant (CAS 5675-68-3), the succinic anhydride precursor, or an N-substituted derivative introduces consequential differences in conformational behavior, hydrogen-bonding capacity, and synthetic downstream utility. The saturated ethano bridge of CAS 5721-34-6 imposes a specific roof-shaped geometry with a defined interplanar angle between terminal phenyl rings, a feature critical for host-guest inclusion chemistry and crystal engineering applications [1]. The free imide NH proton serves both as a hydrogen bond donor for supramolecular assembly and as a versatile synthetic handle for N-functionalization—capabilities absent in N-alkyl/aryl-substituted analogs [2]. The imide carbonyl motif further distinguishes this compound from the corresponding anhydride, offering distinct electronic character and reactivity profiles that influence downstream Diels-Alder and condensation chemistries [3]. These differences are not merely structural curiosities; they translate into quantifiable variations in biological potency, selectivity, and materials properties across the ethanoanthracene compound class.

Quantitative Differentiation Evidence for 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide (CAS 5721-34-6) vs. Closest Analogs


Roof-Shaped Scaffold Geometry: Interplanar Angle Quantification Differentiates the Ethanoanthracenedicarboximide Core from Flexible Analogs

The rigid ethanoanthracene-dicarboximide scaffold of CAS 5721-34-6 and its derivatives adopts a characteristic roof-shaped geometry, with single-crystal X-ray diffraction studies of N-hydroxy-9,10-dimethyl-9,10-ethanoanthracene-11,12-dicarboximide measuring the interplanar angle between the two terminal phenyl rings at 124.9(6)° (R factor = 0.036, T = 100 K) [1]. This V-shaped conformation is confirmed across three fluorinated N-phenyl derivatives (IIa–IIc), each exhibiting the same anthracene-derived tricyclic V-shape geometry, with crystal packing dominated by π–π and C–H···O/F interactions [2]. A Cambridge Structural Database search (CSD v5.33) identified 67 crystal structures containing this rigid pentacyclic 9,10-ethanoanthracenedicarboximide skeleton, confirming the scaffold's geometric conservation across diverse substitution patterns [3]. In contrast, non-bridged dihydroanthracene analogs or ring-opened succinimide derivatives lack this constrained V-geometry, resulting in fundamentally different molecular recognition profiles that cannot reproduce the inclusion compound selectivity observed for roof-shaped hosts [4].

Crystal engineering Host-guest chemistry Conformational analysis

Antiproliferative Potency of Ethanoanthracene Derivatives vs. Maprotiline in Burkitt's Lymphoma: Quantitative IC₅₀ Comparison

A library of 9,10-dihydro-9,10-ethanoanthracene-based compounds—structurally derived from the same core scaffold as CAS 5721-34-6—was evaluated for antiproliferative activity against Burkitt's lymphoma (BL) cell lines in a head-to-head comparison with the structurally related tricyclic drug maprotiline. The most potent ethanoanthracene derivatives (compounds 13j, 15, 16a, 16b, 16c, 16d, and 19a) displayed IC₅₀ values of 0.17–0.38 µM against the EBV⁻ MUTU-1 BL cell line and 0.45–0.78 µM against the chemoresistant EBV⁺ DG-75 cell line [1]. In contrast, maprotiline—which shares the dihydroethanoanthracene core but differs in its bridge substitution pattern—exhibited substantially weaker activity with IC₅₀ values of 15.8 µM (MUTU-1) and 37.5 µM (DG-75) in the same alamarBlue assay [2]. Compounds 15, 16b, and 16c further demonstrated ROS-dependent apoptotic effects superior to the control drug taxol (IC₅₀ 0.32–1.32 µM across both cell lines) with minimal cytotoxicity to peripheral blood mononuclear cells (PBMCs), whereas maprotiline showed no meaningful selectivity window [2].

Anticancer Burkitt's lymphoma Antiproliferative activity

Chloroquine Resistance Reversal: Dihydroethanoanthracene Derivatives vs. Standard Chemosensitizers in Plasmodium falciparum

Four 9,10-dihydroethanoanthracene (DEA) derivatives—compounds built upon the same ethano-bridged dihydroanthracene core as CAS 5721-34-6—were evaluated for their capacity to reverse chloroquine (CQ) resistance in Plasmodium falciparum. Across 27 P. falciparum isolates, DEA derivatives reversed 75–92% of CQ-resistant strains [1]. This reversal activity was substantially superior to all tested standard chemosensitizers: verapamil, ketotifen, chlorpromazine, reserpine, and nicardipine each reversed less than 50% of CQ-resistant strains in the same assay system [1]. For monodesethylamodiaquine (MDAQ) resistance, DEAs reversed 67–100% of resistant parasites, compared to ketotifen (60%), chlorpromazine (45%), verapamil (33%), reserpine (30%), and nicardipine (9%) [1]. The structurally related tricyclic antihistaminic compounds exerted only comparable (not superior) chloroquine-potentiating activity to verapamil or promethazine, highlighting that the specific dihydroethanoanthracene scaffold—rather than general tricyclic structure—drives the reversal potency [2].

Malaria Drug resistance reversal Chemosensitizer

Nav1.7 Sodium Channel Inhibition: Ethanoanthracene-Based Inhibitor vs. Maprotiline Shows ~2,360-Fold Potency Gain

A series of compounds combining the ethanoanthracene core (the same scaffold as CAS 5721-34-6) with aryl sulfonamide moieties was designed based on the finding that maprotiline—a structurally related dihydroethanoanthracene—inhibits Nav1.7 sodium channels. Compound 10o, bearing the ethanoanthracene scaffold, inhibited Nav1.7 channels stably expressed in HEK293 cells with an IC₅₀ of 0.64 ± 0.30 nmol/L, and displayed high Nav1.7/Nav1.5 selectivity [1]. In comparison, maprotiline inhibited Nav1.7 with an IC₅₀ of 1.51 µmol/L for the inactivated state—representing a ~2,360-fold difference in potency favoring the optimized ethanoanthracene-based structure [1]. In mouse small-sized dorsal root ganglion neurons, compound 10o (10–100 nmol/L) dose-dependently decreased sodium currents and suppressed depolarizing current-elicited neuronal discharge. In vivo, compound 10o (30–100 mg/kg, i.p.) dose-dependently suppressed acetic acid-induced writhing in a mouse visceral pain model, demonstrating translation of the in vitro potency advantage to analgesic efficacy [1].

Pain Ion channel Nav1.7 inhibitor

Synthetic Versatility of the Unsubstituted Imide NH: Differentiating CAS 5721-34-6 from Pre-Functionalized N-Substituted Analogs

CAS 5721-34-6 features a free imide NH group at the 11,12-dicarboximide position, in contrast to the vast majority of biologically evaluated ethanoanthracenedicarboximides which bear N-aryl, N-alkyl, or N-hydroxy substituents pre-installed during synthesis. This unsubstituted NH provides a unique synthetic branching point: the compound can be directly N-alkylated, N-arylated, N-acylated, or N-sulfonylated to access diverse derivative libraries from a single starting material [1]. In the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, the parent anhydride (9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride) was condensed with a functionalized aniline in glacial acetic acid to yield the target imide in high yield—demonstrating that the imide NH is most efficiently introduced via the unsubstituted scaffold rather than through deprotection of pre-functionalized intermediates [2]. Furthermore, 9,10-dihydroanthracene-9,10-α,β-succinimide derivatives 4a–e and bis-succinimide derivatives 6a–e were synthesized in quantitative yields by grinding the succinic anhydride precursor with various monoamines and diamines under solvent-free conditions, highlighting the efficiency of N-functionalization from the unsubstituted imide/anhydride [3]. Pre-substituted N-aryl or N-alkyl analogs are synthetically terminal and cannot serve as diversification points without deprotection or exchange chemistry, making CAS 5721-34-6 the preferred procurement choice for medicinal chemistry programs requiring scaffold-based library generation.

Synthetic building block N-functionalization Chemical diversity

High-Value Application Scenarios for 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide (CAS 5721-34-6) Based on Differentiated Evidence


Anticancer Lead Optimization: Scaffold-Based Library Synthesis Targeting Hematological Malignancies

CAS 5721-34-6 serves as the optimal core scaffold for generating N-functionalized derivative libraries targeting Burkitt's lymphoma and chronic lymphocytic leukemia (CLL). Evidence from Byrne et al. (2020) demonstrates that ethanoanthracene derivatives achieve IC₅₀ values of 0.17–0.38 µM against MUTU-1 BL cells—representing a ~40–175× potency improvement over the structurally related drug maprotiline (IC₅₀ 15.8 µM) [1]. In CLL cell lines HG-3 and PGA-1, ethanoanthracene compounds (20a, 20f, 23a, 25n) exhibit IC₅₀ values of 0.17–2.69 µM with pro-apoptotic effects of 82–97% at 10 µM and low PBMC toxicity (12–16%) [2]. The unsubstituted imide NH of CAS 5721-34-6 enables systematic SAR exploration through N-functionalization, supporting lead optimization campaigns that require iterative chemical diversification from a single, structurally validated scaffold [3].

Antimalarial Resistance Reversal Agent Development: Preclinical Chemosensitizer Design

For malaria research programs developing chloroquine-resistance reversal agents, CAS 5721-34-6 provides the validated dihydroethanoanthracene scaffold that underlies the DEA class of chemosensitizers. Henry et al. (2008) demonstrated that DEA derivatives reverse 75–92% of CQ-resistant P. falciparum strains, quantitatively outperforming verapamil, ketotifen, chlorpromazine, reserpine, and nicardipine (all <50% reversal) [1]. The scaffold's activity extends across multiple quinoline resistance phenotypes: 67–100% MDAQ reversal, 50–55% MQ reversal, and 56–78% QN reversal, demonstrating broad-spectrum utility not observed with comparator chemosensitizers [1]. Procuring the parent dicarboximide scaffold enables structure-activity relationship studies to optimize reversal potency while minimizing intrinsic antimalarial activity, a key design criterion for combination therapy partners [2].

Crystal Engineering and Host-Guest Inclusion Systems: Exploiting Roof-Shaped Molecular Recognition

The rigid roof-shaped geometry of the ethanoanthracenedicarboximide scaffold—with its conserved interplanar angle of ~125° between terminal phenyl rings—makes CAS 5721-34-6 and its derivatives privileged host frameworks for crystalline inclusion compound formation [1]. The Cambridge Structural Database contains 67 crystal structures of this scaffold class, providing a rich structural foundation for designing host molecules with predictable guest selectivity [2]. The free imide NH of CAS 5721-34-6 adds a hydrogen bond donor functionality that can be exploited for guest recognition, while the scaffold's V-shaped cavity creates a geometrically defined binding pocket. Applications include selective separation of isomeric mixtures (e.g., xylenes, dichlorobenzenes), where roof-shaped dihydroethanoanthracene hosts demonstrate composition-dependent selectivity not achievable with flexible or planar host frameworks [3].

Ion Channel Pain Target Programs: Nav1.7 Inhibitor Scaffold Optimization

For peripheral analgesic discovery programs, CAS 5721-34-6 provides the ethanoanthracene core that enabled a ~2,360-fold potency gain over maprotiline in Nav1.7 sodium channel inhibition (compound 10o IC₅₀ = 0.64 nM vs. maprotiline IC₅₀ = 1.51 µM) [1]. The scaffold's rigid, highly hydrophobic character—a key pharmacophoric requirement for Nav1.7 subtype selectivity—is an intrinsic property of the ethano-bridged dihydroanthracene system that cannot be replicated by non-bridged or monocyclic aromatic cores. The unsubstituted imide NH of CAS 5721-34-6 permits systematic introduction of aryl sulfonamide or other Nav1.7-pharmacophoric groups at the N-position, supporting rational design of peripherally restricted Nav1.7 inhibitors with minimized CNS penetration [1].

Quote Request

Request a Quote for 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.